molecular formula C6H6BrNO3 B13233122 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid

2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B13233122
M. Wt: 220.02 g/mol
InChI Key: GQMWCTZVURPGIQ-UHFFFAOYSA-N
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Description

2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound containing bromine, ethyl, and carboxylic acid functional groups. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the bromine atom and the carboxylic acid group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid typically involves the bromination of 4-ethyl-1,3-oxazole-5-carboxylic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the 2-position of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the bromination process, reducing the formation of by-products and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine atom and carboxylic acid group can interact with biological targets, forming covalent or non-covalent bonds that alter the function of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid is unique due to the combination of its bromine atom, ethyl group, and carboxylic acid functionality. This combination provides distinct reactivity and biological activity compared to its analogs, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H6BrNO3

Molecular Weight

220.02 g/mol

IUPAC Name

2-bromo-4-ethyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C6H6BrNO3/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H,9,10)

InChI Key

GQMWCTZVURPGIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=N1)Br)C(=O)O

Origin of Product

United States

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